molecular formula C9H12N2 B8728901 (2-(Pyridin-4-yl)cyclopropyl)methanamine

(2-(Pyridin-4-yl)cyclopropyl)methanamine

Cat. No.: B8728901
M. Wt: 148.20 g/mol
InChI Key: QOSIJFXSFVCGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Pyridin-4-yl)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a pyridine ring at the 4-position of the cyclopropane moiety and a primary amine group on the adjacent carbon. This structure confers rigidity and conformational constraint, making it valuable in medicinal chemistry for targeting enzymes or receptors with precise spatial requirements. The pyridin-4-yl group enhances binding affinity to aromatic pockets in biological targets, while the cyclopropane ring improves metabolic stability compared to linear analogs .

Key physicochemical properties include:

  • Molecular Formula: C9H11N2
  • Molecular Weight: 147.20 g/mol
  • logP (Predicted): 1.2–1.5 (moderate lipophilicity)
  • Solubility: Freely soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water; hydrochloride salts improve aqueous solubility .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2-pyridin-4-ylcyclopropyl)methanamine

InChI

InChI=1S/C9H12N2/c10-6-8-5-9(8)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2

InChI Key

QOSIJFXSFVCGFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=NC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several cyclopropane-pyridine derivatives, differing in substituent positions, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-(Pyridin-4-yl)cyclopropyl)methanamine Pyridin-4-yl, primary amine C9H11N2 147.20 Rigid conformation; targets CNS receptors (e.g., PDE10A)
(1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine 4-Fluoro-pyridin-3-yl C9H11FN2 166.20 Enhanced bioavailability due to fluorine; kinase inhibition
Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride 3-CF3-pyridin-4-yl, dihydrochloride C9H10F3N2·2HCl 279.13 High solubility (salt form); potent ALK inhibitor
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride 6-Methoxy-pyridin-2-yl, dihydrochloride C10H15Cl2N3O 264.16 Improved metabolic stability; antipsychotic candidates
2-(((1S,2S)-2-(Pyridin-2-yl)cyclopropyl)methoxy)pyridin-4-amine Pyridin-2-yl, methoxy linker C14H14N2O 226.28 PDE10A inhibition (IC50 = 2 nM); schizophrenia treatment

Key Differences and Implications

Pyridine Substitution Position :

  • Pyridin-4-yl (target compound): Optimal for π-π stacking in flat binding pockets (e.g., PDE10A) .
  • Pyridin-2-yl (): Favors hydrogen bonding with polar residues, enhancing selectivity for PDE10A over PDE3B .

Functional Group Modifications :

  • Fluorine (): Reduces CYP-mediated metabolism, extending half-life .
  • Trifluoromethyl (): Increases lipophilicity (logP ~2.1) and target affinity (ALK IC50 < 10 nM) .

Salt Forms: Dihydrochloride salts (): Improve aqueous solubility (>50 mg/mL) for intravenous formulations .

Biological Activity :

  • PDE10A Inhibitors (): Methoxy-linked analogs show superior potency (IC50 < 5 nM) due to optimal linker length .
  • ALK Inhibitors (): Bulky substituents (e.g., trifluoromethyl) enhance kinase selectivity by filling hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.